(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol
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Overview
Description
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is a member of the hapalindole-type family of natural products, which are hybrid isoprenoid-indole alkaloids. These compounds are produced exclusively by certain cyanobacterial strains, particularly those in Subsection V. This compound, like other hapalindoles, features an isonitrile- or isothiocyanate-containing indole alkaloid skeleton with a cyclized isoprene unit .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hapalindole V involves the biosynthesis of indole-isonitrile intermediates from cyanobacteria. The process includes the formation of both cis and trans geometrical isomers, which are pivotal early biosynthetic intermediates . Enzymatic assays using specific enzymes such as WelI1 and WelI3 have demonstrated the ability to catalyze the formation of these isomers .
Industrial Production Methods: Advances in synthetic biology and biocatalysis may offer scalable methods for industrial production in the future .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol undergoes various chemical reactions, including oxidative coupling, which is a common method for functionalizing the indole moiety. This reaction typically occurs at the 3-position of the indole due to its intrinsic nucleophilicity .
Common Reagents and Conditions: Oxidative coupling reactions often involve the use of base/oxidants or oxidants alone. Enolates and phenols are common nucleophiles used in these reactions .
Major Products: The major products formed from these reactions include various indole alkaloids with modified functional groups, which can be further diversified through additional enzymatic steps .
Scientific Research Applications
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol and its analogs have been explored for their broad-spectrum cytotoxicities against multidrug-resistant bacteria, fungi, and human tumor cells . These compounds have shown potential as natural antibiotics and anticancer agents. Additionally, they are studied for their unique biosynthetic pathways, which offer insights into natural product diversification and enzyme catalysis .
Mechanism of Action
The mechanism of action of hapalindole V involves its interaction with cellular targets through its isonitrile group. This group is known to form covalent bonds with nucleophilic sites in proteins, disrupting their function. The compound’s broad-spectrum cytotoxicity is attributed to its ability to inhibit multiple cellular pathways .
Comparison with Similar Compounds
Similar Compounds: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is part of a larger family of indole alkaloids, including fischerindoles, ambiguines, and welwitindolinones . These compounds share a common biosynthetic pathway but differ in their structural modifications and biological activities.
Uniqueness: What sets hapalindole V apart is its specific isonitrile-containing indole alkaloid skeleton, which is less common among natural products. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
106865-68-3 |
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Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.878 |
InChI |
InChI=1S/C21H23ClN2O/c1-6-20(4)16(22)10-15-19(2,3)12-8-7-9-14-17(12)13(11-24-14)21(15,25)18(20)23-5/h6-9,11,15-16,18,24-25H,1,10H2,2-4H3/t15-,16-,18+,20+,21+/m0/s1 |
InChI Key |
CMGQSGIXZPECQF-UAOIFFKFSA-N |
SMILES |
CC1(C2CC(C(C(C2(C3=CNC4=CC=CC1=C43)O)[N+]#[C-])(C)C=C)Cl)C |
Origin of Product |
United States |
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